Thiocillin GE37468
Description
Overview of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)
Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) represent a large and diverse class of natural products originating from the ribosomal machinery of various organisms, including prokaryotes, eukaryotes, and archaea. wikipedia.org Unlike non-ribosomal peptides (NRPs), which are assembled by large, multi-modular enzymes called non-ribosomal peptide synthetases, RiPPs begin their biosynthesis as genetically encoded precursor peptides. mdpi.com These precursor peptides typically consist of two main regions: a leader peptide at the N-terminus and a core peptide at the C-terminus. nih.govacs.org
The leader peptide plays a crucial role in guiding the subsequent enzymatic modifications of the core peptide. nih.govacs.org Following ribosomal synthesis, the precursor peptide undergoes a series of post-translational modifications (PTMs) catalyzed by a suite of tailoring enzymes. mdpi.com These modifications are extensive and can include dehydration, cyclization, methylation, and the formation of heterocyclic rings, which impart significant structural complexity and biological activity to the final molecule. mdpi.commdpi.com Once the modifications are complete, the leader peptide is cleaved by a protease, releasing the mature, bioactive RiPP. mdpi.com The genomic revolution has greatly facilitated the discovery of new RiPPs, as their biosynthetic gene clusters can be identified through genome mining approaches. oup.com
Thiopeptide Antibiotics: Classification, Structural Architectures, and Biological Relevance
Thiopeptide antibiotics, also known as thiazolyl peptides, are a prominent class of RiPPs characterized by their sulfur-rich, macrocyclic structures. rsc.orgwikipedia.org A defining feature of thiopeptides is a central six-membered nitrogen-containing heterocycle (such as a piperidine (B6355638), dehydropiperidine, or pyridine) that is typically adorned with multiple thiazole (B1198619) rings and dehydroamino acids. rsc.orgwikipedia.org These complex scaffolds arise from extensive post-translational modifications of a precursor peptide. pnas.org
Thiopeptides are broadly classified into different series based on the oxidation state and substitution pattern of their central heterocyclic core. rsc.orgmdpi.com For instance, series 'a' contains a fully reduced piperidine ring, while series 'b' has a more oxidized 1,2-dehydropiperidine ring. mdpi.com The most numerous subgroup, series 'd', features a trisubstituted pyridine (B92270) ring, and series 'e' is characterized by a hydroxylated pyridine ring. mdpi.com
The size of the macrocycle in thiopeptides is another key structural determinant that often correlates with their biological target. pnas.orgmdpi.com Many thiopeptides with a 26-membered macrocycle, such as thiostrepton (B1681307), inhibit protein synthesis by binding to the 50S ribosomal subunit. rsc.orgpnas.orgpnas.org In contrast, those with a 29-membered ring, like Thiocillin (B1238668) GE37468, typically target the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation step of bacterial protein synthesis. pnas.orgmdpi.com Thiopeptides are renowned for their potent activity against a wide range of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgwikipedia.org Their diverse biological activities also extend to anticancer, antiplasmodial, and immunosuppressive properties. nih.gov
Thiocillin GE37468 as a Representative of the 29-Membered Thiazolyl Peptide Subclass
This compound is a prominent example of a thiopeptide antibiotic belonging to the subclass with a 29-membered macrocyclic ring. pnas.orgmdpi.com This structural feature is a key determinant of its mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). pnas.orgnih.govcpu-bioinfor.org The binding of this compound to EF-Tu prevents the delivery of the aminoacyl-tRNA complex to the ribosome, thereby halting peptide elongation. mdpi.com
The biosynthesis of this compound follows the characteristic RiPP pathway, originating from a precursor peptide encoded by the getA gene. cpu-bioinfor.orgcpu-bioinfor.org This precursor undergoes a cascade of post-translational modifications, including the formation of multiple thiazole rings from cysteine residues and the creation of a unique β-methyl-δ-hydroxy-proline residue from isoleucine. nih.govcpu-bioinfor.orgpnas.org The 29-membered macrocycle is formed through a cyclization event involving dehydroalanine (B155165) residues. nih.gov The complex architecture of this compound, particularly its trithiazolyl pyridine-containing macrocycle, is responsible for its potent antibacterial activity against Gram-positive bacteria. nih.gov
This compound was originally discovered as a product of the fermentation of Streptomyces ATCC 55365. nih.govpnas.org The producing organism has been noted to be genetically unstable, leading to variability in the production of the antibiotic. nih.gov The biosynthetic gene cluster responsible for the production of GE37468 was identified from this Streptomyces strain. nih.govpnas.org For more stable and manipulatable production, the gene cluster has been successfully transferred and heterologously expressed in the model host organism Streptomyces lividans TK24. nih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
STNCFCYPCCSCSS |
Origin of Product |
United States |
Biosynthetic Pathway of Thiocillin Ge37468
Identification and Characterization of the GE37468 Biosynthetic Gene Cluster
The genetic blueprint for GE37468 synthesis is located in a biosynthetic gene cluster (BGC), named the get cluster, identified from Streptomyces sp. ATCC 55365. nih.govnih.gov The discovery and characterization of this cluster have been pivotal in understanding the molecular logic behind the formation of this potent antibiotic. pnas.orgnih.gov
Genomic Localization and Organization of the get Gene Cluster
The get gene cluster is a physically co-localized and co-regulated group of genes responsible for producing the enzymes needed for GE37468 biosynthesis. nih.govbiorxiv.org Its organization shows significant similarity to other known thiopeptide BGCs, such as those for GE2270 and thiomuracin. nih.gov The cluster's structural gene, getA, which codes for the precursor peptide, is situated at the upstream end. nih.gov Downstream of getA are genes encoding the core machinery for post-translational modifications. nih.gov
The organization of genes within a cluster can be crucial for the coordinated expression of the biosynthetic pathway. researchgate.netoup.com In many microbial systems, genes for a specific metabolic pathway are grouped to facilitate efficient regulation and co-inheritance. researchgate.net
Table 1: Key Genes in the GE37468 (get) Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Protein Product | Putative Function in GE37468 Biosynthesis | Evidence/Homology |
|---|---|---|---|
| getA | GE37468 structural preprotein | Encodes the precursor peptide that is post-translationally modified. nih.govsecondarymetabolites.org | Gene sequencing and identification of the precursor peptide sequence. nih.gov |
| getD / getE | Lantibiotic-type dehydratases | Responsible for the dehydration of serine residues to dehydroalanines (Dha). nih.gov | Homologous to dehydratases found in other thiopeptide and lantibiotic pathways. nih.govpnas.org |
| getF | Aza-Diels–Alderase protein | Catalyzes the formation of the central pyridine (B92270) ring through a [4+2] cycloaddition reaction. nih.gov | Homologous to the TclM enzyme in the thiocillin (B1238668) biosynthetic cluster. nih.gov |
| getG | Dehydrogenase | Involved in the oxidation of thiazoline (B8809763)/oxazoline (B21484) rings to thiazole (B1198619)/oxazole (B20620). nih.gov | Homologous to McbC dehydrogenase from the microcin (B1172335) B17 pathway. nih.gov |
| getI | YcaO-like cyclodehydratase | Catalyzes the formation of thiazoline and oxazoline rings from cysteine and serine residues. nih.gov | Homologous to YcaO cyclodehydratases found in other thiopeptide and cyanobactin pathways. nih.gov |
| getJ | P450 monooxygenase | Catalyzes the conversion of an isoleucine residue to β-methyl-δ-hydroxy-proline. pnas.orgnih.govnih.gov | Identified through isotope feeding and gene knockout experiments. pnas.orgnih.gov |
This table is based on data from the identified GE37468 gene cluster from Streptomyces sp. ATCC 55365. nih.govsecondarymetabolites.org
Heterologous Expression Systems for Recombinant GE37468 Production
The native producer, Streptomyces sp. ATCC 55365, is reported to be genetically unstable and exhibits variable production of GE37468. nih.gov To overcome these limitations and to facilitate genetic manipulation, the entire get gene cluster was successfully transferred and expressed in a heterologous host, Streptomyces lividans TK24. nih.govnih.gov S. lividans is a well-established model organism for heterologous expression due to its genetic stability, efficient transformation, and faster growth. nih.gov This strategy not only confirmed that the identified gene cluster is sufficient for GE37468 production but also provided a more amenable platform for studying the biosynthetic pathway and for bioengineering novel analogs. nih.govnih.gov
Precursor Peptide Maturation in GE37468 Biosynthesis
The biosynthesis of GE37468 is a prime example of ribosomal peptide synthesis followed by extensive post-translational modification (RiPP). pnas.orgplos.org The process begins with the translation of a precursor peptide, which is then extensively tailored by a suite of enzymes. pnas.orgnih.gov
Ribosomal Synthesis of the GE37468 Preprotein (getA)
The journey to the mature antibiotic begins with the ribosomal synthesis of the GetA preprotein. nih.gov The getA gene encodes a 57-amino-acid peptide, which is divided into two distinct regions: a 42-amino-acid N-terminal leader peptide and a 15-amino-acid C-terminal core or structural peptide. nih.gov The core peptide, with the sequence STNCFCYICCSCSS, serves as the scaffold for the mature GE37468. nih.govcpu-bioinfor.orgcpu-bioinfor.org The leader peptide is crucial for guiding the modification enzymes to the core peptide and is cleaved off during the maturation process. mdpi.com
Cascade of Post-Translational Modifications (PTMs) in GE37468 Biogenesis
Following ribosomal synthesis, the GetA preprotein undergoes a remarkable cascade of over a dozen post-translational modifications to yield the final, architecturally complex macrocyclic antibiotic. pnas.orgnih.gov These modifications include dehydrations, cyclizations, and oxidations that dramatically alter the initial linear peptide. nih.govnih.gov The sequence of these enzymatic transformations is a highly orchestrated process. pnas.org
A hallmark of thiopeptide antibiotics is the presence of thiazole rings, which are derived from cysteine residues, and in some cases, oxazole rings derived from serine or threonine residues. mdpi.comnih.gov In GE37468, four of the five cysteine residues in the core peptide are converted into thiazoles. nih.govcpu-bioinfor.org
The formation of these heterocyclic rings is a two-step enzymatic process:
Cyclodehydration : A YcaO-like cyclodehydratase, GetI, is proposed to catalyze the initial cyclization. nih.gov The nucleophilic side chain of a cysteine or serine residue attacks the carbonyl group of the preceding amino acid, forming a five-membered thiazoline or oxazoline ring, respectively. mdpi.com
Dehydrogenation : A dehydrogenase, GetG, which is homologous to McbC, then oxidizes the newly formed thiazoline/oxazoline rings to the aromatic thiazole/oxazole structures. nih.govnih.gov
Interestingly, the cysteine at position 6 in the GE37468 core peptide remains as a thiazoline, not a fully oxidized thiazole. nih.govcpu-bioinfor.org It is hypothesized that this may be due to an epimerization event at the thiazoline stage, which renders it a poor substrate for the dehydrogenase enzyme. nih.gov
Dehydration Reactions Leading to Dehydroamino Acid Formation
The biosynthesis of Thiocillin GE37468 involves a critical series of dehydration reactions that convert specific serine and threonine residues within the precursor peptide, GetA, into dehydroalanines (Dha) and dehydrobutyrines (Dhb), respectively. These unsaturated amino acids are fundamental to the subsequent formation of the molecule's characteristic structural motifs.
The GE37468 gene cluster contains two genes, getD and getE, which encode lantibiotic-type dehydratases. nih.gov These enzymes are responsible for the dehydration of serine residues at positions +1, +11, +13, and +14 of the core peptide to form Dha. nih.gov This process is a convergence of biosynthetic logic shared with lantibiotic antibiotics. nih.gov The formation of these dehydroamino acids is a key preparatory step, particularly for the subsequent macrocyclization and pyridine ring synthesis. The dehydration is thought to involve the activation of serine/threonine hydroxyl groups by a dedicated enzyme utilizing Glu-tRNAGlu as an acyl donor, followed by a glutamate (B1630785) elimination reaction to yield the dehydroamino acid. researchgate.net This two-step enzymatic process is a hallmark of many ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.net
Macrocyclization and Central Pyridine Ring Formation in GE37468
A defining feature of this compound is its 29-membered macrocycle, which contains a central 2,3,6-trithiazolyl pyridine ring. nih.gov This complex structure is formed through a remarkable intramolecular cyclization event. Following the dehydration of serine residues at positions +1 and +11 to dehydroalanines, these two residues undergo a formal [4+2] cycloaddition, or aza-Diels-Alder reaction. nih.gov This reaction simultaneously forms the central pyridine core and closes the 29-membered macrocycle. nih.govnih.gov
The enzyme believed to catalyze this pivotal transformation is GetF. nih.gov GetF is homologous to TclM from the thiocillin biosynthetic cluster, which is also responsible for the cycloaddition step in thiocillin biosynthesis. nih.govsjtu.edu.cn The spacing of the serine residues that are destined for dehydration and cyclization is a critical determinant of the final macrocycle size in thiopeptides. nih.gov In the case of GE37468, the coupling between Ser+1 and Ser+11 results in the characteristic 29-membered ring, a feature shared with other EF-Tu targeting thiopeptides like GE2270 and thiomuracin. nih.govpnas.org This contrasts with thiopeptides like thiocillin, where coupling between Ser+1 and Ser+10 leads to a smaller 26-membered macrocycle. nih.gov
Auxiliary Modifications: Biosynthesis of β-Methyl-δ-Hydroxy-Proline (mhP) in GE37468
This compound possesses an unusual non-proteinogenic amino acid, β-methyl-δ-hydroxy-proline (mhP), at position 8 of the core peptide. nih.govpnas.org This modification is thought to increase the conformational rigidity of the macrocycle, which may contribute to its binding affinity for its biological target. pnas.orgnih.gov The biosynthesis of this unique residue is an auxiliary modification that occurs post-translationally.
Genetic and isotopic labeling studies have identified the P450 monooxygenase, GetJ, as the enzyme responsible for the conversion of the original isoleucine residue at position 8 (Ile8) into mhP. nih.govpnas.orgnih.gov The proposed mechanism involves a tandem double hydroxylation and cyclization process. nih.govpnas.org GetJ is believed to catalyze a regiospecific double oxygenation of the δ-methyl group of the Ile8 side chain, first to a δ-CH₂OH and then to a gem-diol, which is in equilibrium with an aldehyde. nih.gov Subsequently, the amide nitrogen of the peptide backbone performs an intramolecular attack on the aldehyde, forming the stable cyclic hemiaminal structure of mhP. nih.gov The loss of this specific modification has been shown to reduce the antibiotic activity of GE37468, highlighting its importance. pnas.orgnih.gov
Enzymology of this compound Biosynthesis
The construction of this compound is a testament to a highly coordinated enzymatic assembly line that modifies a ribosomally synthesized precursor peptide. The key enzymes encoded in the get gene cluster orchestrate a cascade of post-translational modifications.
Characterization of Key Biosynthetic Enzymes (e.g., GetJ, GetF, GetG, GetI)
Several key enzymes in the GE37468 biosynthetic pathway have been identified and their putative functions assigned based on homology and experimental evidence.
| Enzyme | Proposed Function | Homology/Enzyme Family | Evidence |
| GetJ | Catalyzes the conversion of Isoleucine-8 to β-methyl-δ-hydroxy-proline (mhP). nih.govpnas.org | P450 monooxygenase. nih.govpnas.org | Gene knockout and isotope feeding studies confirmed its role in the oxygenative cyclization of Ile8. pnas.orgnih.gov |
| GetF | Catalyzes the aza-Diels-Alder reaction between two dehydroalanine (B155165) residues to form the central pyridine ring and the macrocycle. nih.gov | Homologous to TclM from the thiocillin pathway. nih.gov | Postulated to be the cyclase responsible for the key [4+2] cycloaddition. nih.gov |
| GetG | Putatively involved in the dehydrogenation of azoline rings to form aromatic azoles (thiazoles/oxazoles). nih.gov | Homologous to McbC dehydrogenase from the microcin B17 pathway. nih.govpnas.org | Part of the conserved cassette of enzymes for azole formation in thiopeptides. nih.gov |
| GetI | Putatively involved in the cyclodehydration of cysteine/serine/threonine residues to form azoline rings. nih.gov | Homologous to YcaO-like cyclodehydratases from cyanobactin pathways. nih.govpnas.org | Works in conjunction with GetG to form the thiazole/oxazole rings. nih.gov |
Together, GetG and GetI are responsible for the formation of the six thiazole, oxazole, and thiazoline rings found in the mature antibiotic. nih.gov The precursor peptide undergoes cyclodehydration catalyzed by the YcaO-like enzyme (GetI) to form (ox)azoline rings, which are then oxidized by the dehydrogenase (GetG) to the corresponding (ox)azoles.
Substrate Promiscuity and Specificity of Thiopeptide Modification Enzymes
The enzymes involved in thiopeptide biosynthesis are noted for a remarkable degree of substrate promiscuity, a trait that allows for the generation of structural diversity. nih.gov While the core enzymatic machinery is conserved, it can often tolerate significant variation in the precursor peptide sequence. nih.govresearchgate.net
Studies on related thiopeptide systems, such as thiocillin and lactazole, have demonstrated that the modifying enzymes can act on mutated precursor peptides, leading to the production of novel antibiotic analogs. nih.govacs.org For example, the dehydratases (like GetD/E) and cyclodehydratases (like GetI) show relaxed specificity. biorxiv.org Research on the lactazole pathway showed that the cyclodehydratase could modify serine, threonine, and cysteine residues in various sequence contexts, although with varying efficiencies. biorxiv.org This inherent flexibility suggests that the GE37468 biosynthetic machinery likely possesses a similar capacity for substrate tolerance.
However, this promiscuity is not absolute. Certain residues are critical for subsequent enzymatic steps or for the final biological activity. For instance, the serine residues at positions +1 and +11 are essential for the pyridine-forming macrocyclization and cannot be readily substituted without disrupting the formation of the core scaffold. nih.gov Similarly, substitutions at other positions can be tolerated but may affect the efficiency of downstream modifications or the activity of the final product. nih.gov This balance between enzyme promiscuity and substrate specificity provides a powerful platform for biosynthetic engineering and the generation of novel thiopeptide antibiotics. sjtu.edu.cn
Molecular Mechanism of Action of Thiocillin Ge37468
Inhibition of Bacterial Protein Synthesis by Thiocillin (B1238668) GE37468
Thiocillin GE37468 exerts its antibacterial effect by halting the process of protein synthesis within bacterial cells. nih.gov This inhibition is achieved through a targeted interaction with a crucial component of the translational machinery, preventing the elongation of polypeptide chains. mdpi.com The disruption of this fundamental process ultimately leads to the cessation of bacterial growth and viability.
Specific Target Engagement: Elongation Factor Tu (EF-Tu) Interaction
The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu). nih.govnih.gov EF-Tu plays a vital role in protein synthesis by chaperoning aminoacylated tRNAs (aa-tRNAs) to the A-site of the ribosome. By binding to EF-Tu, this compound effectively blocks the factor's ability to deliver the aa-tRNA complex to the ribosome. nih.govmdpi.com This action stalls the translation process, as new amino acids cannot be incorporated into the growing peptide chain. mdpi.com
The interaction between this compound and EF-Tu is highly specific. The antibiotic binds to a region on EF-Tu that is critical for its interaction with the aminoacyl-tRNA. mdpi.com This binding event prevents the formation of the EF-Tu•GTP•aa-tRNA ternary complex, a necessary step for the delivery of the amino acid to the ribosome. The potent inhibitory action of GE37468 stems from this direct obstruction of a key step in the elongation cycle of protein synthesis.
Structural Determinants of Target Specificity in this compound and Related Thiopeptides
The target specificity of thiopeptide antibiotics is a fascinating example of structure-function relationships. The size of the macrocyclic ring within the thiopeptide molecule dictates which component of the protein synthesis machinery it will inhibit. mdpi.combiorxiv.org
Thiopeptides can be categorized based on the number of atoms in their primary macrocycle, which directly correlates with their molecular target. mdpi.comnih.gov
26-membered rings: Thiopeptides with a 26-membered macrocycle, such as thiocillin and thiostrepton (B1681307), target the 50S ribosomal subunit. Specifically, they bind to a crevice formed by the 23S rRNA and the L11 ribosomal protein. nih.govsjtu.edu.cn This binding interferes with the function of elongation factor G (EF-G). biorxiv.org
29-membered rings: this compound, along with GE2270 and thiomuracins, possesses a 29-membered macrocyclic ring. nih.govnih.gov This larger ring structure confers specificity for EF-Tu, as opposed to the ribosome itself. nih.govmdpi.combiorxiv.org
35-membered rings: Thiopeptides with even larger 35-membered rings, like berninamycin, are known to be potent antibacterials, but their precise molecular target within the protein synthesis pathway has not yet been fully elucidated. nih.gov
Table 1: Thiopeptide Macrocycle Size and Corresponding Molecular Target
| Macrocycle Size | Example Thiopeptides | Primary Molecular Target |
|---|---|---|
| 26-membered | Thiocillin, Thiostrepton | 50S Ribosomal Subunit (23S rRNA & L11 protein), inhibiting EF-G |
| 29-membered | This compound, GE2270, Thiomuracins | Elongation Factor Tu (EF-Tu) |
| 35-membered | Berninamycin | Not yet determined |
Conformational Dynamics and Energetics in this compound Target Binding
The three-dimensional structure and conformational flexibility of this compound are critical for its binding to EF-Tu. The molecule's rigid scaffold, a result of its complex post-translational modifications including thiazoles and a central pyridine (B92270)/piperidine (B6355638) core, plays a significant role in its potent inhibitory activity. nih.gov
An unusual β-methyl-δ-hydroxy-proline residue found in GE37468 is thought to increase the conformational rigidity of the macrocycle. nih.govpnas.org This pre-organization of the molecule into a conformation suitable for binding is believed to reduce the entropic cost associated with target binding. A lower entropic penalty means that the binding event is more energetically favorable, contributing to the high affinity and potency of the antibiotic. nih.govpnas.org Studies on related thiopeptides have shown that conformational rigidity imposed by the sp2-hybridized α-carbons of the thiazole (B1198619) rings is essential for their activity, likely by minimizing the entropic cost of binding to their target. nih.gov Computational modeling and comparative analyses of thiopeptide variants have further highlighted that changes in the ring's conformational flexibility, or ring entropy, can significantly impact the molecule's binding affinity and, consequently, its antibacterial activity. sjtu.edu.cn
Genetic and Biosynthetic Engineering of Thiocillin Ge37468 Analogs
Precursor Peptide Engineering for GE37468 Diversification
Alterations to the primary amino acid sequence of the precursor peptide, GetA, which is ribosomally synthesized before undergoing extensive post-translational modifications, serve as a direct method for generating structural variants of GE37468. researchgate.netacs.org
Site-directed mutagenesis is a technique used to introduce specific, targeted changes into a DNA sequence, such as the getA gene encoding the GE37468 preprotein. oup.comresearchgate.netmdpi.com This method allows for the precise substitution, insertion, or deletion of amino acids in the GetA peptide sequence. researchgate.net For a more comprehensive exploration of permissible mutations, codon randomization, also known as saturation mutagenesis, is employed. acs.orgsjtu.edu.cncore.ac.uk This technique creates libraries of getA variants by randomizing the codons at specific positions within the gene. acs.orgresearchgate.net
In one study, seven residues within the core region of the GetA preprotein were subjected to codon randomization, leading to the generation of 133 potential thiopeptide variants. acs.orgresearchgate.net These libraries of mutant preproteins can then be expressed in a suitable host, such as Streptomyces lividans or engineered Streptomyces coelicolor strains, which harbor the necessary enzymatic machinery for the post-translational modification of the GetA variants into mature thiopeptides. researchgate.netacs.orgillinois.edu
Through techniques like site-directed mutagenesis and codon randomization, a number of GE37468 variants with specific amino acid substitutions have been successfully generated and characterized. researchgate.netacs.org For instance, the Isoleucine at position 8 (Ile8), which is naturally converted into the unusual β-methyl-δ-hydroxy-proline (mhP) residue, has been a key target for modification. researchgate.netwikipedia.org Mutation of Ile8 to Alanine (Ala) resulted in the production of the GE37468mhP8A analog. researchgate.net
Codon randomization studies have yielded a wider array of variants. acs.org For example, at position 2, the native Threonine (Thr), which forms a methyloxazole, was successfully replaced with Cysteine (Cys) and Serine (Ser), leading to the formation of a thiazole (B1198619) and an oxazole (B20620) at that position, respectively. acs.orgnih.gov Other permissible mutations included substituting Asparagine (Asn) at position 3 with Ser or Cys, and the aromatic residues Phenylalanine (Phe) at position 5 and Tyrosine (Tyr) at position 7 with each other. nih.gov However, not all positions are amenable to change; for example, the Cysteine at position 4 was found to be immutable and essential for the production of the mature compound. nih.gov
| Original Residue (Position) | Substituted Residue | Resulting Analog | Production Status | Bioactivity Relative to Wild-Type | Reference |
|---|---|---|---|---|---|
| Thr (2) | Cys | GE37468T2C | Produced | Slightly Improved | acs.orgillinois.edunih.gov |
| Thr (2) | Ser | GE37468T2S | Produced | Retained | nih.gov |
| Asn (3) | Ser | GE37468N3S | Produced | Inactive | nih.govtierrabiosciences.com |
| Asn (3) | Cys | GE37468N3C | Produced | Inactive | nih.govtierrabiosciences.com |
| Cys (4) | Any | - | Not Produced | - | nih.gov |
| Phe (5) | Tyr | GE37468F5Y | Produced | Moderately Reduced | nih.gov |
| Tyr (7) | Phe | GE37468Y7F | Produced | Moderately Reduced | nih.gov |
| Ile (8) | Ala | GE37468mhP8A | Produced | 2-fold drop | researchgate.netwikipedia.org |
The biological activity of the generated GE37468 analogs is highly dependent on the specific amino acid substitution. researchgate.netacs.org Many modifications that are tolerated by the biosynthetic machinery, allowing for the production of a mature thiopeptide, may still result in a partial or complete loss of antibiotic activity. nih.gov
For example, while substitutions at position 3 (Asn) with smaller residues like Ser or Cys were permissible for biosynthesis, the resulting analogs were devoid of bioactivity. nih.govtierrabiosciences.com This is attributed to the crucial role of the native Asn residue in forming a transannular hydrogen bond that stabilizes the macrocycle's conformation and aids in binding to its target, the elongation factor Tu (EF-Tu). nih.govtierrabiosciences.com Similarly, replacing Ile8 with Ala led to a twofold drop in antibiotic activity, and the loss of the oxygenative cyclization at this position resulted in a four-fold decrease in activity, highlighting the importance of the mhP residue for potent bioactivity. researchgate.netwikipedia.orgnih.gov
Conversely, some modifications can maintain or even enhance bioactivity. Out of 133 potential variants from a codon randomization experiment, 29 produced a mature compound, and 12 of these retained antibiotic activity against Methicillin-resistant Staphylococcus aureus (MRSA). acs.orgresearchgate.net Notably, the Thr2Cys variant, which resulted in a thiazole instead of a methyloxazole, exhibited slightly improved activity compared to the wild-type GE37468. acs.orgillinois.edunih.gov This demonstrates that precursor peptide engineering can not only probe the structure-activity relationships of GE37468 but also serve as a viable strategy for developing analogs with enhanced properties. researchgate.netillinois.edu
Generation of GE37468 Variants with Amino Acid Substitutions
Pathway Engineering for Novel Thiocillin (B1238668) GE37468-Derived Structures
In addition to modifying the precursor peptide, altering the biosynthetic pathway itself presents another powerful strategy for generating novel GE37468-derived structures.
The biosynthetic gene cluster of GE37468 contains genes encoding a suite of enzymes responsible for the extensive post-translational modifications of the GetA preprotein. researchgate.net The manipulation or knockout of these genes can lead to the production of altered chemical structures.
A key enzyme in the GE37468 pathway is GetJ, a P450 monooxygenase. researchgate.netwikipedia.org Genetic knockout experiments have identified GetJ as the enzyme responsible for the transformation of Ile8 into the β-methyl-δ-hydroxy-proline (mhP) residue. researchgate.netnih.gov Inactivation of the getJ gene in the producing strain resulted in the accumulation of a GE37468 variant where the mhP residue was replaced by the unmodified isoleucine (mhP8Ile). nih.gov This not only confirmed the function of GetJ but also provided a method to produce a specific analog with a modified macrocyclic conformation. researchgate.netnih.gov The enzymes responsible for heterocycle formation, such as the YcaO-like cyclodehydratases (GetG and GetI), also represent potential targets for manipulation to alter the number or type of azole rings in the final structure. frontiersin.orgresearchgate.net
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the specificity of enzymatic catalysis to create complex molecules. illinois.edu For thiopeptides, this can involve the chemical synthesis of a modified linear precursor peptide, which is then subjected to key macrocyclization enzymes from the biosynthetic pathway, such as the Diels-Alderase-like enzyme (GetF in the GE37468 cluster), to form the final scaffold. researchgate.netillinois.edu This approach allows for the incorporation of non-proteinogenic amino acids or other chemical moieties not accessible through purely biological methods. illinois.edu While this strategy has been explored for other thiopeptides like thiocillin and thiomuracin, its specific application to generate diverse GE37468 scaffolds is a promising area for future research. illinois.edutierrabiosciences.com
Cell-free biosynthesis (CFB) or cell-free protein synthesis (CFPS) offers another powerful platform for producing and engineering thiopeptides. nih.gov These systems utilize cell extracts containing the necessary transcriptional and translational machinery to produce proteins and can be supplemented with purified biosynthetic enzymes. frontiersin.org This approach avoids issues of cellular toxicity and allows for direct control over the reaction environment. nih.gov Cell-free systems have been successfully used to reconstitute the biosynthesis of other thiopeptides, such as lactazole A and thiocillin, and to generate analogs. researchgate.netnih.gov The development of a CFB system for GE37468 would enable high-throughput screening of precursor peptide libraries and facilitate the rapid production and engineering of novel analogs. acs.orgresearchgate.net
Manipulation of Biosynthetic Enzymes for Altered Chemical Output
Structure-Activity Relationship (SAR) Studies of GE37468 Analogs
Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological activity. oncodesign-services.com For GE37468, the generation of analogs through biosynthetic engineering has provided valuable insights into the structural determinants of its antibiotic potency. nih.govmdpi.com
Analysis of the engineered analogs revealed the critical importance of specific residues for maintaining antibacterial activity. Of the 29 GE37468 analogs produced through codon randomization, only 12 retained their antibiotic function, indicating that many positions within the peptide scaffold are sensitive to substitution. doi.org
One key finding relates to the β-methyl-δ-hydroxy-proline (mhP) residue at position 8. The mhP residue is thought to increase the conformational rigidity of the macrocycle, which can reduce the entropic cost of binding to its target, elongation factor Tu (EF-Tu). nih.govnih.gov When the mhP residue was replaced with an unmodified isoleucine or an alanine, the resulting analogs (GE37468mhP8I and GE37468mhP8A) exhibited a four-fold decrease in antibiotic potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This demonstrates that while the oxygenative transformation of Ile8 to mhP8 is not absolutely essential for activity, it significantly contributes to the molecule's bactericidal potency. nih.gov
Further SAR studies highlighted the indispensable nature of an asparagine (Asn) residue. mdpi.comnih.gov This Asn residue is highly conserved among the 29-membered ring thiopeptides that target EF-Tu. mdpi.comnih.gov It is believed to play a dual role: making a key contact with the EF-Tu protein target and stabilizing the bioactive conformation of the macrocycle through a transannular hydrogen bond. mdpi.comnih.gov When codon randomization was used to replace this Asn with Alanine (Ala), Cysteine (Cys), Histidine (His), or Serine (Ser), all of the resulting GE37468 analogs were devoid of antibacterial activity. mdpi.comnih.gov This finding strongly supports the essentiality of the Asn residue for the biological function of GE37468. mdpi.com
Interestingly, one mutant generated through the randomization process, where a methyloxazole moiety was replaced with a thiazole, showed a twofold improvement in bioactivity compared to the parent compound. doi.org
The table below details the SAR findings for specific GE37468 analogs.
Table 2: Structure-Activity Relationship (SAR) Data for GE37468 Analogs
| Analog / Modification | Target Residue/Moiety | Resulting Activity | Fold Change in Potency (vs. Wild-Type) | Reference |
|---|---|---|---|---|
| GE37468mhP8I / GE37468mhP8A | β-methyl-δ-hydroxy-proline (mhP) at position 8 | Retained, but reduced | 4-fold decrease | nih.gov |
| Asn → Ala, Cys, His, Ser | Asparagine (Asn) | Abolished | Inactive | mdpi.comnih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Thiocillin GE37468 |
| GE37468 A |
| GE37468mhP8I |
| GE37468mhP8A |
| Alanine |
| Cysteine |
| Histidine |
| Serine |
| Isoleucine |
| Asparagine |
Bacterial Resistance Mechanisms to Thiopeptides Including Thiocillin Ge37468
Ribosomal Modification-Based Resistance Mechanisms
A primary mechanism of resistance to many thiopeptides involves the modification of their ribosomal target. nih.gov Thiopeptides like thiostrepton (B1681307) and nosiheptide (B1679978) bind to a cleft at the interface of the 23S rRNA and the L11 ribosomal protein within the large (50S) ribosomal subunit. pnas.org This binding event interferes with the function of elongation factors, ultimately halting protein synthesis. acs.org
Bacteria have developed a defense mechanism that involves the enzymatic modification of the 23S rRNA. Specifically, a methyltransferase enzyme can methylate a key adenine (B156593) residue (A1067 in E. coli) within the 23S rRNA. drexel.edu This methylation prevents the thiopeptide from binding to the ribosome, thereby rendering the antibiotic ineffective. drexel.edu The gene encoding this methyltransferase is often found within the biosynthetic gene cluster of the thiopeptide-producing organism, providing a means of self-resistance. frontiersin.orgnih.gov For instance, the tsr gene in the thiostrepton producer Streptomyces azureus encodes a methyltransferase that confers resistance. pnas.org Similarly, the nosiheptide producer Streptomyces actuosus employs a 23S rRNA methyltransferase for self-resistance.
Mutations in the gene encoding the L11 ribosomal protein (rplK) can also lead to resistance. acs.org These mutations alter the structure of the L11 protein, which in turn disrupts the binding site for thiopeptides, reducing their affinity and efficacy. nih.govacs.org
| Resistance Mechanism | Molecular Target | Effect | Examples |
| Ribosomal RNA Methylation | 23S rRNA (A1067) | Prevents thiopeptide binding | Thiostrepton, Nosiheptide drexel.edu |
| Ribosomal Protein Mutation | L11 protein (rplK gene) | Alters thiopeptide binding site | Persiathiacin A acs.org |
Efflux Pump Mechanisms in Thiopeptide Resistance
Efflux pumps are membrane-associated transporters that actively extrude a wide variety of toxic compounds, including antibiotics, from the bacterial cell. reactgroup.orgfrontiersin.org This mechanism effectively reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at a sufficient concentration to exert its inhibitory effect. reactgroup.orgfrontiersin.org Efflux pumps are a significant contributor to both intrinsic and acquired antibiotic resistance in bacteria. bmbreports.org
Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-cell division (RND) superfamily, the small multidrug resistance (SMR) family, and the multidrug and toxin extrusion (MATE) family. bmbreports.orgmicropspbgmu.ru The RND family is particularly prominent in Gram-negative bacteria and often forms tripartite systems that span the inner membrane, periplasm, and outer membrane, such as the AcrAB-TolC pump in E. coli. bmbreports.orgmdpi.com
While the role of specific efflux pumps in resistance to Thiocillin (B1238668) GE37468 has not been extensively detailed in the provided search results, the general importance of efflux in multidrug resistance is well-established. frontiersin.orgnih.gov Overexpression of efflux pump genes, often triggered by exposure to an antibiotic, can lead to increased resistance. reactgroup.orgmdpi.com The TipA protein family, found in some Streptomyces species, represents a unique resistance system where the protein binds to thiopeptides, sequestering them and preventing them from reaching their ribosomal target. pnas.org While not a classical efflux pump, this sequestration mechanism serves a similar function in reducing the effective intracellular concentration of the antibiotic. pnas.org
Outer Membrane Permeation Strategies and Cross-Species Activity of Thiopeptides
The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics, including thiopeptides. biorxiv.orgresearchgate.net This is a primary reason for the general lack of activity of most thiopeptides against these pathogens. biorxiv.orgresearchgate.net The lipopolysaccharide (LPS) layer of the outer membrane is negatively charged and acts as a permeability barrier. nih.gov
However, recent research has revealed that some thiopeptides can exploit specific uptake pathways to cross the outer membrane of certain Gram-negative bacteria. For instance, thiostrepton has been shown to utilize pyoverdine siderophore receptors in Pseudomonas aeruginosa and Acinetobacter baumannii to gain entry into the cell, particularly under iron-limiting conditions. biorxiv.org Similarly, thiocillin and micrococcin (B1169942) can hijack the ferrioxamine siderophore receptor, FoxA, in P. aeruginosa for uptake. biorxiv.orgbiorxiv.org This suggests that the activity of certain thiopeptides against Gram-negative bacteria is linked to the expression of specific siderophore receptors. biorxiv.org
The ability of a thiopeptide to permeate the outer membrane is a critical determinant of its cross-species activity. biorxiv.org Structural differences between thiopeptides can influence their ability to utilize these uptake channels. biorxiv.org For example, while thiocillin and micrococcin use the FoxA receptor, other structurally related thiopeptides may not, limiting their activity against P. aeruginosa. biorxiv.org The modification of thiopeptide structures to enhance their interaction with these outer membrane receptors could be a promising strategy for developing broad-spectrum antibiotics. nih.gov
| Thiopeptide | Gram-Negative Bacterium | Uptake Mechanism |
| Thiostrepton | Pseudomonas aeruginosa, Acinetobacter baumannii | Pyoverdine siderophore receptors biorxiv.org |
| Thiocillin | Pseudomonas aeruginosa | Ferrioxamine siderophore receptor (FoxA) biorxiv.orgbiorxiv.org |
| Micrococcin | Pseudomonas aeruginosa | Ferrioxamine siderophore receptor (FoxA) biorxiv.orgbiorxiv.org |
Advanced Research Methodologies for Thiocillin Ge37468 Studies
Genetic Manipulation and Gene Replacement Techniques in Producing Strains
The native producer of GE37468, Streptomyces ATCC 55365, is known for its genetic instability and variable antibiotic production, posing challenges for detailed study. nih.gov To overcome this, researchers have successfully transferred the entire GE37468 biosynthetic gene cluster into a more genetically tractable and stable host, Streptomyces lividans TK24. nih.gov This heterologous expression system provides a robust platform for genetic manipulation.
Key genetic techniques employed in the study of GE37468 include:
Gene Knockout: To elucidate the function of specific genes within the cluster, targeted gene knockout experiments are performed. For instance, the knockout of the getJ gene, which encodes a P450 monooxygenase, was crucial in identifying its role in the transformation of isoleucine to the unusual β-methyl-δ-hydroxy-proline residue found in GE37468. nih.govpnas.orgnih.gov
Precursor Peptide Gene Replacement: The biosynthesis of thiopeptides like GE37468 originates from a ribosomally synthesized precursor peptide. pnas.orgnih.gov By replacing the gene encoding this precursor (getA), researchers can introduce specific amino acid substitutions. nih.gov This technique has been used to probe structure-activity relationships, such as replacing the isoleucine at position 8 with alanine, which resulted in a notable decrease in antibiotic activity. nih.govpnas.org
Heterologous Expression: The successful expression of the GE37468 gene cluster in S. lividans not only stabilized production but also enabled cleaner analysis of the compound and its derivatives without the interference of other metabolites from the native producer. nih.gov
These genetic manipulation strategies have been fundamental in dissecting the biosynthetic pathway and for generating novel analogs of GE37468 to explore its structure-activity relationships. nih.govpnas.orgnih.gov
Isotopic Labeling and Metabolic Pathway Elucidation of GE37468 Biosynthesis
Isotopic labeling studies have been a cornerstone in deciphering the biosynthetic origins of the complex structural motifs within GE37468. This technique involves feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N) and then analyzing the incorporation of these isotopes into the final natural product using mass spectrometry or NMR.
A significant finding from isotopic labeling studies on GE37468 was the elucidation of the origin of the β-methyl-δ-hydroxy-proline (mhP) residue. nih.gov By feeding the engineered S. lividans strain with ¹³C-labeled L-isoleucine, researchers demonstrated that the mhP residue arises from the hydroxylation and cyclization of an isoleucine precursor, rather than the previously hypothesized methylation and hydroxylation of proline. nih.gov Tandem mass spectrometry (MS/MS) was then used to confirm the location of the incorporated labeled carbons within the mhP8 portion of the GE37468 macrocycle. nih.gov
Historically, isotopic labeling experiments have been pivotal in establishing that the backbones of thiopeptides are derived exclusively from proteinogenic amino acids. These foundational studies paved the way for the more recent discoveries of the ribosomal origin of these complex peptides.
Advanced Mass Spectrometry-Based Characterization of GE37468 and Derivatives
Advanced mass spectrometry (MS) techniques are indispensable for the structural characterization of GE37468 and its derivatives, providing precise mass measurements and fragmentation data that illuminate their chemical composition.
High-Resolution Mass Spectrometry (HRMS): Techniques like high-resolution electrospray ionization mass spectrometry (HRESIMS) and quadrupole time-of-flight (QTOF) mass spectrometry are used to determine the exact molecular formula of GE37468 and its analogs. nih.govmdpi.compnas.org For instance, HRMS was used to confirm the mass of GE37468 produced in the heterologous host S. lividans, matching it to the compound from the wild-type producer with high accuracy. nih.gov
Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This technique was instrumental in localizing the mass difference in GE37468 analogs, such as confirming that the change in mass due to the getJ gene knockout was localized to the Ile8 portion of the molecule. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is the workhorse technique for analyzing crude extracts from fermentation broths, allowing for the detection and preliminary identification of GE37468 and related metabolites. nih.gov The development of advanced LC-MS/MS workflows, such as those utilizing Orbitrap mass spectrometers with multiple fragmentation techniques (e.g., HCD, CID, ETD), has significantly enhanced the ability to characterize complex peptides like thiopeptides. thermofisher.com
The data generated from these mass spectrometry techniques, often in conjunction with other analytical methods like NMR, provides a comprehensive picture of the structure of GE37468 and its biosynthetic intermediates and derivatives. nih.gov
Structural Biology Techniques for GE37468-Target Complex Analysis
Understanding the mechanism of action of GE37468 requires detailed structural information of its interaction with its biological target, the bacterial elongation factor Tu (EF-Tu). nih.govnih.govnih.govpnas.org While specific high-resolution structures of the GE37468-EF-Tu complex are still emerging, the primary techniques used for such analyses in the broader field of thiopeptide research are X-ray crystallography and cryo-electron microscopy (cryo-EM).
X-ray Crystallography: This powerful technique can provide atomic-level detail of the interaction between a small molecule and its protein target. sci-hub.semdpi.com For other thiopeptides that target the ribosome, X-ray crystallography has been used to visualize their binding to the 50S ribosomal subunit, revealing key interactions with ribosomal RNA and proteins like L11. mdpi.comnih.gov Obtaining high-quality crystals of the GE37468-EF-Tu complex is a critical step for this type of analysis. escholarship.org
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become an increasingly powerful tool for determining the structures of large macromolecular complexes, such as the ribosome. osti.gov This technique is particularly useful for studying complexes that are difficult to crystallize. It has been successfully applied to visualize the binding of other antibiotics to the ribosome.
These structural biology methods are essential for rational drug design, as a detailed understanding of the binding mode of GE37468 can guide the development of new derivatives with improved potency or altered target specificity.
Computational and Bioinformatics Tools for Thiopeptide Discovery and Analysis (e.g., ThioFinder)
The proliferation of genomic data has spurred the development of computational and bioinformatics tools to mine for novel natural product biosynthetic gene clusters (BGCs), including those for thiopeptides. nih.gov
ThioFinder: This web-based tool is specifically designed to rapidly identify thiopeptide BGCs in DNA sequences. plos.orgnih.govresearchgate.netnih.govmybiosoftware.com It utilizes a profile Hidden Markov Model (HMM) approach to detect conserved genes involved in thiopeptide biosynthesis, such as those for the precursor peptide and key post-translational modification enzymes. plos.orgnih.govresearchgate.net ThioFinder is supported by ThioBase, a database containing information on known thiopeptides and their gene clusters. plos.orgnih.govnih.govoup.com
antiSMASH: This is a more general and widely used software pipeline for the automated identification and annotation of secondary metabolite BGCs in bacterial and fungal genomes. nih.gov It can detect a wide range of BGC classes, including those for thiopeptides. nih.gov
RODEO: This bioinformatics program has also been used to expand the known diversity of the thiopeptide family by mining genomic databases. acs.org
Q & A
Q. What are the key structural features of Thiocillin GE37468, and how are they characterized experimentally?
this compound is a thiazolyl peptide antibiotic with a macrocyclic core containing thiazole rings, dehydroalanine units, and a unique α-hydroxyproline residue. Structural elucidation relies on:
- NMR spectroscopy : Correlates proton and carbon signals (e.g., DQF-COSY, HMBC) to map macrocycle connectivity .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, with GC-MS identifying cysteine, phenylalanine, and tyrosine in acid hydrolysis products .
- Phylogenetic analysis : Compares core peptide sequences with other thiopeptides (e.g., GE2270A, thiomuracin) to identify conserved residues critical for macrocyclization .
Q. How is the biosynthetic gene cluster (BGC) of GE37468 identified and validated?
The BGC is identified through:
- Genome mining : Sequencing Streptomyces ATCC 55365 reveals a ~40 kb cluster encoding post-translational modification enzymes (e.g., cyclodehydratases, YcaO proteins) .
- Heterologous expression : Cloning the BGC into Streptomyces lividans confirms antibiotic production via bioactivity assays and LC-MS profiling .
- Knockout studies : Deleting getJ (a cytochrome P450 gene) produces an mhP8Ile variant, linking GetJ to Ile8 oxygenation .
Advanced Research Questions
Q. How do residue substitutions in the precursor peptide impact GE37468 biosynthesis and bioactivity?
Codon randomization and mutagenesis reveal:
- Tolerance for hydrophobic residues : Positions flanking Cys accept small/hydrophobic residues (e.g., Ala, Val), but charged residues (e.g., Lys, Asp) abolish cyclization .
- Critical residues for macrocyclization : Ser1 and Ser10 are essential for macrocycle closure; their substitution prevents mature product formation .
- Bioactivity implications : Substitutions at the -1 position of thiazole rings (e.g., in berninamycin) reduce ribosomal binding affinity, guiding structure-activity relationship (SAR) studies .
Q. What methodologies resolve contradictions in cyclodehydratase substrate specificity across thiopeptides?
Q. How does GE37468’s ecological role inform its molecular evolution and host-associated defense mechanisms?
Ecological studies in ant-Pseudonocardia symbiosis reveal:
- Activity-guided fractionation : Isolate GE37468 from ant symbionts using bioassays against competitor bacteria .
- Horizontal gene transfer (HGT) : Phylogenomic analysis shows the BGC originated from soil bacteria, suggesting adaptive evolution for niche defense .
- Functional parallels : Compare GE37468’s role in insect habitats to thiopeptides in human microbiomes (e.g., lactocillin) to identify conserved ecological strategies .
Q. What experimental strategies optimize heterologous production of GE37468 derivatives for SAR studies?
Key approaches include:
- Promoter engineering : Use strong, constitutive promoters (e.g., ermE) in Streptomyces hosts to boost precursor peptide expression .
- Precursor peptide engineering : Introduce non-canonical residues via site-saturation mutagenesis, followed by HPLC-MS screening for novel analogs .
- Feeding studies : Supplement cultures with isotopically labeled amino acids (e.g., ¹³C6-L-Ile) to track modifications and improve yield .
Data Analysis and Interpretation
Q. How are conflicting data on thiopeptide macrocycle size and target selectivity reconciled?
GE37468 (29-atom macrocycle) targets elongation factor Tu (EF-Tu), while smaller macrocycles (e.g., 26-atom thiostrepton) bind ribosomal protein L11. Resolution involves:
Q. What role does cytochrome P450 (GetJ) play in GE37468 biosynthesis, and how is its function validated?
GetJ catalyzes the oxygenation of Ile8 to form the α-hydroxyproline residue. Validation methods include:
- Isotopic labeling : ¹³C6-L-Ile feeding confirms incorporation into mhP8 via tandem MS .
- Gene knockout : ΔgetJ mutants accumulate an Ile8 variant, confirmed by NMR and loss of bioactivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
